molecular formula C43H83NO4 B12714814 (Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-20-8

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

Katalognummer: B12714814
CAS-Nummer: 167078-20-8
Molekulargewicht: 678.1 g/mol
InChI-Schlüssel: WMZRSTFCRPCCQD-MEILSSRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex chemical entity composed of three distinct components Each of these components has unique properties and applications in various fields of chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-octadec-9-en-1-amine involves the hydrogenation of oleic acid, followed by the conversion of the resulting oleyl alcohol to oleylamine through an amination reaction Octadecyl 2-methylprop-2-enoate is synthesized by esterification of octadecanol with 2-methylprop-2-enoic acid

Industrial Production Methods

Industrial production of these compounds involves large-scale chemical processes. For example, the production of prop-2-enoic acid typically involves the catalytic oxidation of propylene in the presence of air or oxygen. The esterification of octadecanol with 2-methylprop-2-enoic acid is carried out in the presence of acid catalysts to produce octadecyl 2-methylprop-2-enoate.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Prop-2-enoic acid can undergo oxidation to form various products, including carbon dioxide and water.

    Reduction: (Z)-octadec-9-en-1-amine can be reduced to form saturated amines.

    Substitution: Octadecyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions and amines are commonly used.

Major Products Formed

    Oxidation: Carbon dioxide, water, and other oxidized products.

    Reduction: Saturated amines and alcohols.

    Substitution: Various substituted esters and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of various polymers and resins. Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives.

Biology

In biological research, (Z)-octadec-9-en-1-amine is studied for its role in cell membrane structure and function. It is also used in the synthesis of bioactive molecules.

Medicine

These compounds have potential applications in drug delivery systems and as active pharmaceutical ingredients. Prop-2-enoic acid derivatives are explored for their anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, octadecyl 2-methylprop-2-enoate is used as a plasticizer and in the production of coatings and adhesives. Prop-2-enoic acid is widely used in the manufacture of superabsorbent polymers and water treatment chemicals.

Wirkmechanismus

The mechanism of action of these compounds varies depending on their specific applications. For example, prop-2-enoic acid acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. (Z)-octadec-9-en-1-amine interacts with cell membranes, influencing their fluidity and permeability. Octadecyl 2-methylprop-2-enoate functions as a plasticizer by embedding itself between polymer chains, increasing their flexibility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylic Acid: Similar to prop-2-enoic acid, used in polymer production.

    Oleylamine: Similar to (Z)-octadec-9-en-1-amine, used in nanomaterial synthesis.

    Butyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate, used as a plasticizer.

Uniqueness

The uniqueness of (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid lies in their combined properties and applications. The presence of both amine and ester functionalities allows for diverse chemical reactivity and applications in various fields, from polymer chemistry to biological research.

Eigenschaften

CAS-Nummer

167078-20-8

Molekularformel

C43H83NO4

Molekulargewicht

678.1 g/mol

IUPAC-Name

(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-;

InChI-Schlüssel

WMZRSTFCRPCCQD-MEILSSRFSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O

Verwandte CAS-Nummern

167078-20-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.